Home > Products > Building Blocks P7052 > 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL - 1469979-87-0

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL

Catalog Number: EVT-1665521
CAS Number: 1469979-87-0
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a bicyclic structure that includes both a pyridine and a cyclopentane moiety. This compound is characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the seventh position of the bicyclic structure. The compound's unique structure contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry.

Source

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL can be traced back to research focused on developing new therapeutic agents. It has been synthesized through various methods, often involving modifications of existing heterocyclic compounds. The specific sources for this compound include academic journals and patents that detail synthetic routes and biological evaluations.

Classification

This compound is classified as a brominated heterocycle and can be further categorized under alkaloids, which are nitrogen-containing compounds that often exhibit significant pharmacological properties. Its structural classification places it within the pyridine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL typically involves multi-step reactions starting from simpler precursors. Common methods include:

  1. Bromination: Introduction of the bromine atom can be achieved through electrophilic aromatic substitution on a pyridine derivative.
  2. Cyclization: The formation of the cyclopentane ring can be accomplished via cyclization reactions involving suitable precursors, often facilitated by heat or catalysts.
  3. Reduction: The hydroxyl group is usually introduced through reduction processes that convert ketones or aldehydes in the intermediate compounds.

Technical Details

The synthesis may require specific reagents such as lithium aluminum hydride for reductions or brominating agents like N-bromosuccinimide for bromination. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.

Molecular Structure Analysis

Data

  • Molecular Formula: C10H10BrN
  • Molecular Weight: Approximately 227.10 g/mol
  • Structural Features: The compound has a bicyclic structure with a hydroxyl group and a bromine substituent, contributing to its reactivity and potential biological activity.
Chemical Reactions Analysis

Reactions

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  3. Condensation Reactions: It may react with carbonyl compounds to form larger heterocyclic structures.

Technical Details

These reactions typically require specific conditions such as acidic or basic environments, temperature control, and sometimes catalysts to facilitate the desired transformations.

Mechanism of Action

Process

The mechanism of action for 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is primarily explored in pharmacological studies where it exhibits potential activity against various biological targets:

  1. Receptor Binding: The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  2. Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in metabolic pathways.

Data

Studies have shown that derivatives of this compound exhibit varying degrees of potency in inhibiting certain biological targets, suggesting its utility in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific data on melting points may vary but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders due to its interaction with neurotransmitter systems.
  2. Synthetic Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals.
  3. Research Studies: Investigated for its biological activities which may lead to new therapeutic agents.

This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, reflecting ongoing research efforts aimed at understanding its properties and expanding its applications in science and medicine.

Synthetic Methodologies and Reaction Optimization

Multicomponent Condensation Approaches for Cyclopenta-Pyridine Core Construction

The cyclopenta[c]pyridine scaffold serves as the fundamental framework for synthesizing 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. Advanced multicomponent condensation strategies have been developed for efficient construction of this bicyclic system. A particularly effective methodology involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation. This one-pot approach enables simultaneous formation of multiple carbon-carbon and carbon-heteroatom bonds, significantly streamlining the synthetic pathway. The reaction proceeds through a complex sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization, ultimately yielding functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives with good efficiency (typically achieving 65-78% yields) [1].

The structural elucidation of intermediates and final products in this multicomponent sequence has been extensively validated through X-ray crystallographic analysis, confirming the regiochemistry and stereochemistry of the cyclopenta[c]pyridine core. This methodology offers distinct advantages for introducing diverse substituents at various positions on the bicyclic system by simply varying the aldehyde component or modifying the alkylating agents employed in the final step [1].

Bromination Strategies for Selective Functionalization at the C4 Position

Selective bromination at the C4 position of the cyclopenta[c]pyridine scaffold presents significant synthetic challenges due to the potential for electrophilic aromatic substitution at multiple reactive sites. Two principal methodologies have emerged for achieving high regioselectivity in the synthesis of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol:

Electrophilic Bromination: Direct electrophilic bromination of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol derivatives requires careful optimization of reaction conditions. Employing bromine (Br₂) in dichloromethane at -15°C to 0°C provides moderate selectivity for the C4 position, attributed to the reduced nucleophilicity of the pyridine nitrogen at lower temperatures and the inherent electronic bias of the fused ring system. The reaction typically affords a mixture where the 4-bromo isomer predominates (approximately 70:30 ratio favoring C4 substitution over C2 substitution). This selectivity arises from the combined electronic effects of the hydroxyl group and the bicyclic system's orbital symmetry [2] [7].

Directed ortho-Metalation (DoM): A more selective approach utilizes directed metalation strategies. Protection of the hydroxyl group as a silyl ether (e.g., TBS or TBDPS) enables the pyridine nitrogen to direct lithiation at the C4 position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at -78°C. Subsequent quenching with electrophilic bromine sources (e.g., Br₂, NBS, or 1,2-dibromotetrachloroethane) provides 4-bromo derivatives with significantly improved regioselectivity (typically >90%). This method is particularly valuable for synthesizing enantiomerically pure intermediates when starting from resolved alcohols [2] [7].

Table 1: Comparative Bromination Methodologies for C4 Functionalization

MethodConditionsRegioselectivity (C4:C2)Yield RangeKey Advantages
Electrophilic BrominationBr₂, DCM, -15°C to 0°C~70:3045-65%Simplicity, single-step
Directed ortho-MetalationLDA, THF, -78°C; then Br₂ or C₂Br₄Cl₄>90:1070-85%High regioselectivity, chiral fidelity

Catalytic Asymmetric Synthesis of Enantiomerically Enriched Derivatives

Accessing enantiomerically pure 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is crucial for applications in medicinal chemistry and chiral catalyst development. Two primary asymmetric strategies have demonstrated significant success:

Chiral Resolution: Racemic 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol can be resolved using chiral carboxylic acids (e.g., di-p-toluoyl-D-tartaric acid or camphorsulfonic acid derivatives). This classical approach, while reliable, suffers from maximum theoretical yield limitations (50%) and requires careful optimization of crystallization conditions. The enantiomeric purity of resolved material typically exceeds 98% ee after recrystallization [7].

Asymmetric Catalysis: More advanced approaches employ catalytic asymmetric synthesis to directly construct the chiral center. Transition metal complexes bearing chiral ligands (particularly Ir(III)-phosphinooxazoline complexes) have demonstrated promising results in the asymmetric hydrogenation of prochiral 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one precursors. This method achieves excellent enantioselectivities (85-92% ee) under mild hydrogenation conditions (10-50 bar H₂, room temperature) and provides higher atom economy than resolution approaches. The ketone precursor is readily accessible via manganese-catalyzed oxidation of 4-bromo-2,3-cyclopentenopyridine using Mn(OTf)₂ and t-BuOOH in water, as developed for analogous systems [5] [9].

Table 2: Enantioselective Synthesis Approaches for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

StrategyConditionsEnantiomeric Excess (ee)YieldKey Catalyst/Reagent
Chiral ResolutionDi-p-toluoyl-D-tartaric acid, ethanol, reflux>98% (after recryst.)30-40%Chiral acid resolving agent
Asymmetric HydrogenationIr(III)-PHOX complex, 30 bar H₂, rt, DCM85-92%75-85%Iridium-phosphinooxazoline catalyst

Solvent and Temperature Effects on Yield and Regioselectivity

The choice of solvent and precise temperature control critically influences both the yield and regioselectivity in the synthesis and functionalization of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol:

Solvent Effects: Protic solvents significantly impact the reactivity of the hydroxyl group and the basicity of the pyridine nitrogen. In bromination reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance electrophile solubility but may promote overbromination. Conversely, chlorinated solvents (dichloromethane, chloroform) provide optimal balance for electrophilic bromination, minimizing side reactions while maintaining sufficient reagent solubility. For metalation-bromination sequences, ethereal solvents (THF, 2-Me-THF) are essential for generating the reactive lithium base complexes. Water has been successfully employed as a green solvent for manganese-catalyzed oxidations of precursor compounds, yielding the ketone intermediate for subsequent asymmetric hydrogenation with excellent conversion rates (>95%) [4] [9].

Temperature Optimization: Temperature profoundly affects reaction pathways:

  • Electrophilic bromination below 0°C favors C4 substitution (kinetic control), while temperatures above 25°C promote thermodynamic mixtures with increased C2-brominated products [2].
  • Metalation reactions require strict maintenance at -78°C to prevent ring-opening decomposition pathways and ensure ortho-directed C4 lithiation exclusively.
  • Cyclocondensation reactions for core formation proceed optimally between 80-100°C in ethanol/water mixtures, balancing reaction rate and byproduct formation. Higher temperatures (>120°C) promote dehydration side products, while temperatures below 60°C result in incomplete conversion [4].
  • Hydrogenation of the ketone precursor exhibits an unusual temperature profile, with optimal enantioselectivity achieved at room temperature (20-25°C) rather than elevated temperatures, likely due to catalyst decomposition at higher temperatures [5].

Table 3: Solvent and Temperature Optimization Parameters for Key Transformations

TransformationOptimal SolventOptimal TemperatureEffect of Deviation
Electrophilic BrominationDichloromethane-15°C to 0°C>25°C: Reduced C4 selectivity (≤50:50)
Directed ortho-MetalationTHF-78°C> -60°C: Decomposition/ring-opening
Cyclopenta[c]pyridine SynthesisEthanol/Water (3:1)80-100°C<60°C: Incomplete conversion; >120°C: Dehydration
Asymmetric HydrogenationDichloromethane20-25°C<10°C: Slow reaction; >40°C: Reduced ee (≤70%)

Properties

CAS Number

1469979-87-0

Product Name

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2

InChI Key

SZEOJTCTXPPVLM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NC=C2C1O)Br

Canonical SMILES

C1CC2=C(C=NC=C2C1O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.